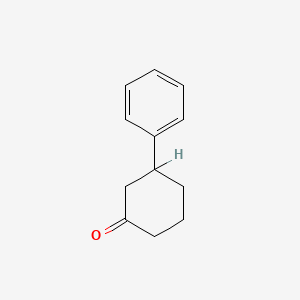

3-Phenylcyclohexanone

Descripción

Chemical Identity and Significance

This compound, with the molecular formula C₁₂H₁₄O and molecular weight of 174.24 grams per mole, represents a fundamental structural motif in organic chemistry. The compound is registered under CAS number 20795-53-3 for the racemic mixture, while its individual enantiomers possess distinct CAS numbers: 34993-51-6 for the (R)-enantiomer and 57344-86-2 for the (S)-enantiomer. The IUPAC nomenclature designates this compound as 3-phenylcyclohexan-1-one, reflecting its systematic chemical structure.

The significance of this compound extends beyond its fundamental chemical properties to encompass its role as a versatile synthetic intermediate. The compound serves as a crucial building block in the preparation of various pharmaceutical compounds, contributing to drug development processes that require precise stereochemical control. Its unique structural features, combining the reactivity of a ketone functional group with the aromatic character of the phenyl substituent, enable diverse chemical transformations that are fundamental to modern organic synthesis.

Physical characterization reveals that this compound typically appears as a white to pale yellow crystalline solid or oil at room temperature, with a melting point reported around 22°C for the (S)-enantiomer. The compound exhibits a boiling point of approximately 294°C at 760 mmHg and a density of 1.042 grams per cubic centimeter. These physical properties reflect the compound's molecular structure and intermolecular interactions, influencing its handling, storage, and application in various chemical processes.

Historical Context and Development

The development of this compound synthesis has evolved significantly over the past several decades, with major advances in asymmetric synthesis methodologies. Historical synthetic approaches involved the 1,4-addition of phenyl nucleophiles to cyclohexenone substrates, a transformation that has been refined through the development of sophisticated catalytic systems. The early methodologies often resulted in racemic mixtures, necessitating resolution techniques or enantioselective synthesis protocols to obtain optically pure materials.

A significant breakthrough in the synthesis of optically pure this compound came through the development of rhodium-catalyzed asymmetric conjugate addition reactions. Research conducted in the late 20th and early 21st centuries demonstrated that rhodium complexes bearing chiral phosphine ligands, particularly (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), could catalyze the addition of phenylboronic acid to 2-cyclohexenone with exceptional enantioselectivity. These methodologies typically employed acetylacetonatobis(ethylene)rhodium(I) as the catalyst precursor, achieving enantiomeric excesses exceeding 98% under optimized reaction conditions.

The historical development also encompasses advances in palladium-catalyzed enantioselective transformations. Research has shown that dicationic palladium(II) complexes bearing chiral ligands such as chiraphos or dipamp can effectively catalyze the 1,4-addition of various organometallic reagents to cyclic enones. These methodologies expanded the synthetic toolkit available for preparing this compound and related compounds, providing complementary approaches to rhodium-based systems.

Contemporary synthetic developments have focused on expanding the scope of nucleophilic partners and improving reaction conditions. Studies have demonstrated successful conjugate additions using organobismuth compounds, potassium aryltrifluoroborates, and aryltrifluorosilanes, each offering unique advantages in terms of reaction conditions and functional group tolerance. These advances reflect the continued evolution of synthetic methodology and the ongoing quest for more efficient and environmentally sustainable synthetic processes.

Structural Features and Isomerism

The structural architecture of this compound presents several notable features that influence its chemical behavior and applications. The molecule contains a single chiral center at the 3-position of the cyclohexanone ring, where the phenyl group is attached, resulting in the existence of two enantiomers: (R)-3-phenylcyclohexanone and (S)-3-phenylcyclohexanone. This stereochemical feature is crucial for applications requiring specific three-dimensional molecular arrangements, particularly in pharmaceutical and catalytic contexts.

The conformational analysis of this compound reveals that the cyclohexanone ring typically adopts a chair conformation, similar to cyclohexane derivatives. The phenyl substituent can occupy either axial or equatorial positions, with the equatorial orientation generally favored due to reduced steric interactions. The specific rotation of the (S)-enantiomer has been reported as -20° (c=1, CHCl₃), providing a measurable parameter for optical purity determination.

The electronic structure of this compound features a carbonyl group that exhibits typical ketone reactivity, including nucleophilic addition reactions and enolate chemistry. The phenyl substituent introduces aromaticity into the molecule, affecting both electronic distribution and steric considerations. The conjugation between the aromatic system and the carbonyl group is minimal due to the saturated carbon chain separating these functional groups, resulting in relatively independent reactivity patterns.

Spectroscopic characterization provides detailed structural information about this compound. Nuclear magnetic resonance spectroscopy reveals characteristic signals for the cyclohexanone ring protons and the aromatic phenyl protons, with coupling patterns that confirm the substitution pattern. Mass spectrometry typically shows a molecular ion peak at m/z 174, with characteristic fragmentation patterns involving loss of the phenyl group and various cyclohexanone-derived fragments.

Relevance in Organic Chemistry and Industrial Applications

This compound occupies a significant position in organic chemistry due to its versatility as both a synthetic intermediate and a target molecule for methodological development. The compound serves as an excellent substrate for studying asymmetric catalysis, particularly in the context of enantioselective conjugate addition reactions. These studies have contributed fundamental insights into catalyst design, stereochemical control, and reaction mechanism elucidation that extend far beyond the specific synthesis of this compound.

In the pharmaceutical industry, this compound functions as an intermediate in the synthesis of various bioactive compounds. The ability to access both enantiomers with high optical purity makes this compound particularly valuable for developing chiral pharmaceuticals where stereochemistry critically affects biological activity. The compound's structural features enable further functionalization through standard organic transformations, allowing for the construction of complex molecular architectures required in drug discovery and development.

The fragrance and flavor industry represents another significant application domain for this compound. The compound contributes unique olfactory characteristics that enhance the appeal of perfumes and flavoring formulations. The specific scent profile arises from the combination of the cyclic ketone structure with the aromatic phenyl group, creating molecular features that interact favorably with olfactory receptors.

Material science applications have emerged as this compound finds use in polymer and resin production. The compound's bifunctional nature, featuring both ketone and aromatic functionalities, enables incorporation into polymer backbones or serves as a cross-linking agent in thermosetting systems. These applications contribute to the development of materials with enhanced durability and thermal stability properties.

Recent research has explored the potential of this compound in catalytic C-C bond activation processes. Studies have demonstrated that rhodium-catalyzed reactions can cleave specific C-C bonds in this compound derivatives, leading to skeletal rearrangements that produce α-tetralone and α-indanone derivatives. These transformations represent significant advances in synthetic methodology, as they enable the conversion of simple cyclohexanone derivatives into more complex bicyclic structures that are prevalent in natural products and pharmaceutical compounds.

Propiedades

IUPAC Name |

3-phenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAUDSQXFVZPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297900 | |

| Record name | 3-Phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20795-53-3 | |

| Record name | 3-Phenylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20795-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020795533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 3-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Palladium-Catalyzed Cross-Coupling of Cyclohexanone Derivatives

One of the prominent methods for synthesizing this compound involves palladium-catalyzed cross-coupling reactions. This approach typically starts with the conversion of cyclohexanone into an alkenyl triflate intermediate, which then undergoes palladium-catalyzed coupling with phenyl organometallic reagents such as phenylzinc chloride.

- Reaction conditions: The alkenyl triflate is reacted with phenylzinc chloride in the presence of Pd(PPh3)4 catalyst in refluxing tetrahydrofuran (THF) for approximately 16 hours.

- Yield and selectivity: This method yields this compound in high yield (up to 72%) with excellent stereoselectivity when chiral ligands are employed, producing enantiomerically enriched products (up to 98% ee).

Ring Expansion of β-Selenyl Cyclic Ketone Derivatives

Another synthetic route involves the ring expansion of β-selenyl cyclic ketone derivatives. This method leverages the unique reactivity of selenium-containing intermediates to facilitate the formation of the cyclohexanone ring bearing a phenyl substituent at the 3-position.

- Mechanism: The β-selenyl ketone undergoes oxidative ring expansion, leading to the formation of this compound.

- Applications: This method is particularly useful for preparing cyclic ketone derivatives with specific substitution patterns and has been reported in the literature as a reliable synthetic strategy.

Oxidation and Hydrogenation of Cyclohexylbenzene Derivatives

A more industrially relevant process involves the oxidation of cyclohexylbenzene to produce phenylcyclohexanols and phenylcyclohexanones as by-products, which can be converted selectively to this compound.

- Process details: Cyclohexylbenzene is oxidized to cyclohexylbenzene hydroperoxide, which upon cleavage yields phenol and cyclohexanone derivatives. The phenylcyclohexanone by-products are then subjected to dehydration and hydrogenation in the presence of bifunctional catalysts containing solid acid components (e.g., zeolites from the MCM-22 family) and hydrogenating metals (e.g., palladium).

- Reaction conditions: Temperatures range from 25°C to 200°C, with hydrogen partial pressures between 15 kPa and 1000 kPa.

- Catalyst role: The bifunctional catalyst facilitates dehydration of phenylcyclohexanols to phenylcyclohexenes, which are immediately hydrogenated to cyclohexylbenzene, minimizing side reactions and improving catalyst stability.

Asymmetric 1,4-Addition of Organoboronic Acids to α,β-Unsaturated Cyclic Ketones

This method involves the rhodium-catalyzed asymmetric conjugate addition of phenylboronic acids to α,β-unsaturated cyclic ketones, yielding this compound derivatives with high enantioselectivity.

- Catalyst system: Rhodium complexes with chiral ligands.

- Outcome: High yields (up to 99%) and excellent enantiomeric excess (up to 98%) have been reported.

- Significance: This method is valuable for producing enantiomerically pure this compound, which is important for pharmaceutical applications.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The palladium-catalyzed cross-coupling method is well-documented for its efficiency and stereoselectivity, making it a preferred route in research laboratories for synthesizing chiral this compound derivatives.

- The ring expansion approach using β-selenyl intermediates offers a strategic alternative for constructing the cyclohexanone ring with phenyl substitution, though detailed yield data are less commonly reported.

- Industrial processes involving oxidation and hydrogenation of cyclohexylbenzene provide a scalable route to phenylcyclohexanone derivatives, integrating catalyst design to optimize selectivity and minimize by-products.

- Asymmetric 1,4-addition catalyzed by rhodium complexes is a powerful method for accessing enantiomerically enriched this compound, critical for pharmaceutical synthesis.

- Preparation of stock solutions and formulations of (S)-3-Phenylcyclohexanone for biological studies involves careful solvent selection and dilution protocols, ensuring solubility and stability for in vivo applications.

Análisis De Reacciones Químicas

Oxidation to Phenolic Derivatives

Under catalytic conditions (Pd(TFA)₂/Cu(OAc)₂ in 1,4-dioxane), 3-phenylcyclohexanone is oxidized to phenolic derivatives. This reaction is critical in synthesizing coumarin analogs, such as 7-aryl-2H-chromen-2-ones, via subsequent Michael additions (RSC Adv. 2013) .

Key Data:

-

Oxidation Step:

-

Follow-Up Reaction with n-Butyl Acrylate:

Acid-Catalyzed Dehydration

Dehydration of 3-hydroxy-3-phenylcyclohexanone (a derivative) produces α,β-unsaturated ketones. The major product is the conjugated enone due to thermodynamic stabilization, identified by IR absorption at 1670 cm⁻¹ (vs. 1715 cm⁻¹ for non-conjugated) .

Mechanism:

-

Protonation of the hydroxyl group.

-

E1 elimination to form a carbocation.

Enantioselective Conjugate Additions

This compound participates in Rh-catalyzed asymmetric conjugate additions. Using chiral ligands like (R)-BINAP, aryl trifluoroborates add to the β-position with high enantiomeric excess (ee):

Example:

| Substrate | Catalyst System | Product | ee | Yield |

|---|---|---|---|---|

| Cyclohexenone + PhBF₃K | Rh(acac)(C₂H₄)₂/(R)-BINAP | (R)-3-Phenylcyclohexanone | 99% | 85% |

Optimized Conditions:

Biodegradation Pathways

In environmental contexts, Pseudomonas spp. degrade this compound via hydroxylation to 3-phenylcyclohexanol, followed by oxidation to ketones and aromatic ring cleavage (UMN, 2015) .

Key Metabolites:

Aplicaciones Científicas De Investigación

While the search results provide information on the synthesis, properties, and reactions of cyclohexanones, including phenyl-substituted cyclohexanones, they do not offer a focused, detailed article specifically on the applications of "3-Phenylcyclohexanone" with comprehensive data tables and case studies. However, the search results do provide some relevant information that can be used to discuss potential applications and related research.

Synthesis and Characterization

Cyclohexanones, including phenyl-substituted derivatives, can be synthesized through various methods. One method involves condensing tert-butyl acetoacetate with aromatic aldehydes using methylamine as a stereospecific catalyst to produce aryl-r(2),c(4)-bis(tert-butoxycarbonyl)-c(5)-hydroxy-t(5)-methyl-cyclohexanones . The structures of these compounds are confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and IR spectroscopy .

Biological Activity

Certain tert-butoxycarbonyl cyclohexanones have demonstrated anti-inflammatory and antioxidant activities in vitro, with inhibition percentages comparable to standard drugs .

Production of Phenol and Cyclohexanone

Cyclohexanone is a valuable chemical intermediate used in the production of phenol, as well as in the synthesis of polymers and other chemical products . Processes for producing phenol and cyclohexanone involve the oxidation of cyclohexylbenzene, which can yield phenylcyclohexanols and phenylcyclohexanones as by-products . These by-products can be converted into useful products using bifunctional catalysts comprising an acid dehydration component and a hydrogenating metal component .

Chiral Synthesis

this compound can be obtained through protonolysis of a tetrahydrofuran (THF) solution with methanol, indicating the formation of a titanium enolate . It can also be synthesized using catalytic asymmetric hydrogenation .

Reactions of Cyclohexanones

Cyclohexanones participate in various organic reactions. For example, the Meerwein–Ponndorf–Verley reaction involves the reduction of a ketone by treatment with an excess of aluminum triisopropoxide .

Mecanismo De Acción

The mechanism of action of 3-Phenylcyclohexanone involves its interaction with various molecular targets. As a ketone, it can form imines with amines, which can then be reduced to amines through reductive amination. This process is crucial in the synthesis of many biologically active compounds. The compound can also undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various derivatives .

Comparación Con Compuestos Similares

Structural Characterization

- 1H/13C NMR: Key signals include δ 7.34–7.18 (m, aromatic protons), δ 4.96–4.94 (m, enol-silane proton), and δ 150.0 (carbonyl carbon) .

- HRMS : Confirmed molecular ion [M]+ at m/z 246.1443 (calculated: 246.1440) .

Comparison with Similar Compounds

Key Differences and Trends

Stereoselectivity: 3-Phenylcyclohexanone exhibits superior enantioselectivity (up to 98% ee) compared to 3-phenethylcyclohexanone (86–97% ee) due to optimized rhodium catalysts and planar enone substrates . Steric hindrance in 3-phenethyl derivatives reduces catalytic efficiency .

Reactivity: this compound undergoes efficient 1,4-additions, while 4-phenylcyclohexanone is less reactive in asymmetric catalysis due to unfavorable steric and electronic effects . 3-Methylcyclohexanone lacks aromatic conjugation, limiting its use in cross-coupling reactions .

Applications: Pharmaceutical Relevance: this compound derivatives show promise in estrogen receptor modulation (e.g., ospemifene) , whereas 3-methylcyclopentanone is used in fragrances . Catalytic Utility: Chiral this compound enolates are critical in asymmetric alkylation, outperforming aliphatic-substituted analogs .

Research Findings and Data

Catalytic Performance

- Rh vs. Pd Catalysts: Rhodium catalysts with (R,R)-Fc,Ph-bod ligands achieve 99% yield and 98% ee for this compound . Palladium systems (e.g., dipamp ligands) yield 92–93% ee but require Cu(II) co-catalysts for recycling .

Actividad Biológica

3-Phenylcyclohexanone is a compound of significant interest in the fields of organic chemistry and medicinal research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexanone ring with a phenyl substituent. Its chemical formula is , and it has a molecular weight of 192.27 g/mol. The compound's structure allows for various chemical reactions, including nucleophilic addition and imine formation, which are crucial for its biological activity.

Biological Activities

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. This action positions it as a potential candidate for developing anti-inflammatory drugs.

3. Antioxidant Activity

this compound has demonstrated antioxidant capabilities, which can help mitigate oxidative stress in biological systems. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role .

The biological activity of this compound is primarily mediated through its interaction with various enzymes and cellular pathways:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in inflammation and oxidative stress responses.

- Formation of Imines : Its ability to form imines with amines allows it to participate in reductive amination processes, which are critical for synthesizing biologically active compounds.

- Nucleophilic Addition Reactions : The carbonyl group in this compound can undergo nucleophilic attack, leading to the formation of various derivatives that may possess enhanced biological properties .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, demonstrating significant antimicrobial potential.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this compound resulted in a dose-dependent decrease in pro-inflammatory cytokines (TNF-α and IL-6), suggesting its potential as an anti-inflammatory agent.

Data Summary

Q & A

Q. How can computational modeling enhance stereochemical analysis of this compound derivatives?

- Methodological Answer : Use DFT (e.g., B3LYP/6-31G*) to simulate VCD/ECD spectra and compare with experimental data . Solvent effects (e.g., PCM for isopropanol) refine conformational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.